

Review of imidazo[1,2-b]pyridazine in medicinal chemistry

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Compound of Interest

Compound Name: *6-Iodoimidazo[1,2-b]pyridazine*

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An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Core in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets through versatile, low-energy binding conformations. The imidazo[1,2-b]pyridazine nucleus, a fused heterocyclic system, has firmly established itself as one such scaffold.^{[1][2]} This bicyclic aromatic structure, an isostere of the naturally occurring purine ring system, provides a rigid and planar core that is amenable to functionalization at multiple positions, enabling chemists to fine-tune its steric, electronic, and pharmacokinetic properties.^{[3][4]}

The significance of the imidazo[1,2-b]pyridazine core was catapulted into the spotlight with the FDA approval of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).^{[1][3][5]} This success story spurred a renaissance of interest in the scaffold, leading to the discovery and development of derivatives with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and neuroprotective properties.^{[1][2][6]} This guide provides a comprehensive review of the imidazo[1,2-b]pyridazine core, covering its synthesis, diverse therapeutic applications, and the critical structure-activity relationships (SAR) that govern its biological function.

PART 1: Synthesis of the Imidazo[1,2-b]pyridazine Core

The construction of the imidazo[1,2-b]pyridazine ring system is most classically and efficiently achieved through a condensation reaction. The primary and most reliable method involves the reaction of a 3-aminopyridazine derivative with an α -haloketone.

Causality of the Reaction: The synthesis relies on a sequence of nucleophilic substitution followed by intramolecular cyclization. The 3-aminopyridazine contains two ring nitrogens. The N1 nitrogen, not adjacent to the amino group, is the most nucleophilic site. Alkylation by the α -haloketone occurs preferentially at this position. This is a critical mechanistic feature, as it correctly positions the side chain for the subsequent intramolecular condensation between the newly introduced ketone and the exocyclic amino group, leading to the formation of the fused imidazole ring.^[7] The introduction of a halogen on the pyridazine ring is often used to facilitate the successful formation of the bicyclic product in good yields.^[7]

More contemporary approaches have expanded the synthetic toolkit, employing metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) and C-H activation strategies to functionalize pre-formed imidazo[1,2-b]pyridazine cores or to construct the ring system itself.^[8] These advanced methods offer greater flexibility and access to a wider chemical space.

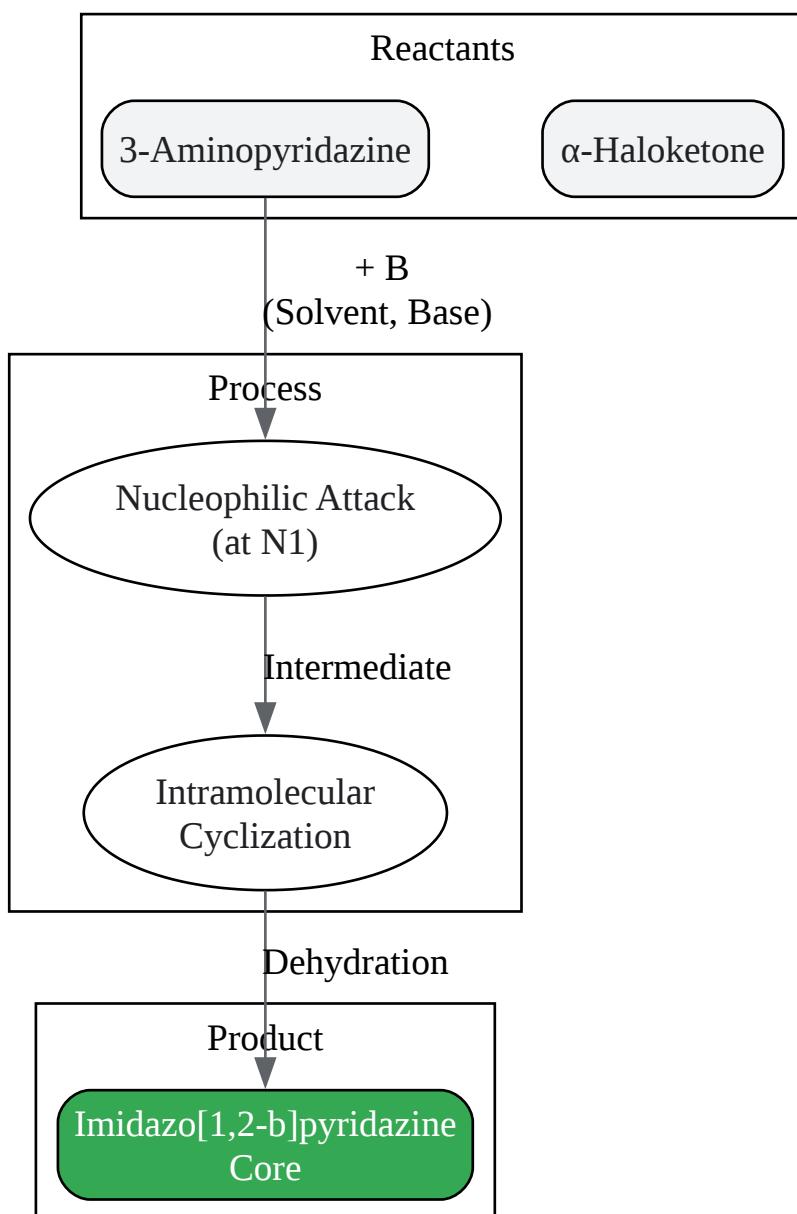
General Experimental Protocol: Classical Synthesis

This protocol describes a general procedure for the synthesis of a 2,6-disubstituted imidazo[1,2-b]pyridazine.

- Step 1: Initial Reaction Setup. To a solution of 3-amino-6-chloropyridazine (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired α -bromoketone (1.1 eq.).
- Step 2: Cyclization. Add a mild base, such as sodium bicarbonate (NaHCO_3) (2.0 eq.), to the mixture.
- Step 3: Heating and Monitoring. Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until

the starting materials are consumed.

- Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the mixture into ice-water to precipitate the product.
- Step 5: Purification. The crude product is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure imidazo[1,2-b]pyridazine derivative.



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Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine core.

PART 2: Therapeutic Applications and Biological Activities

The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets, leading to applications across multiple disease areas.

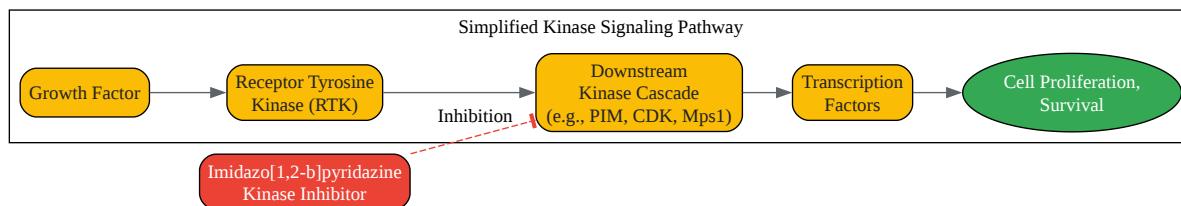
Anticancer Activity: A Kinase Inhibition Powerhouse

The most profound impact of this scaffold has been in oncology, primarily through the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

- **Multi-Kinase Inhibition (Ponatinib):** Ponatinib is a potent oral tyrosine kinase inhibitor that targets BCR-ABL, an oncogenic driver in CML. Its design, featuring the imidazo[1,2-b]pyridazine core, allows it to overcome resistance to other tyrosine kinase inhibitors.^[9]
- **PIM Kinase Inhibitors:** A series of imidazo[1,2-b]pyridazines were identified as potent inhibitors of PIM kinases, which are involved in cell survival and proliferation. Notably, these compounds displayed high selectivity for PIM1 over the highly homologous PIM2.^[10] Co-crystal structures revealed an unusual binding mode within the ATP-binding site, which is responsible for this enhanced selectivity.^[10]
- **Cyclin-Dependent Kinase (CDK) Inhibitors:** Modifications of related scaffolds led to the identification of potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2, a key regulator of the cell cycle.^[11] These compounds demonstrated favorable oral bioavailability in preclinical models.^[11] More recently, novel derivatives have been developed as potent covalent inhibitors of CDK12/13 for the treatment of triple-negative breast cancer (TNBC).^[12]
- **Monopolar Spindle 1 (Mps1) Kinase Inhibitors:** Mps1 is a critical protein in the spindle assembly checkpoint and is overexpressed in many cancers. Through a process of scaffold hopping and property-based optimization, researchers transformed an initial imidazo[1,2-

a]pyrazine hit into an extremely potent and selective imidazo[1,2-b]pyridazine-based Mps1 inhibitor (27f).[13][14] This compound exhibited remarkable antiproliferative activity in the low nanomolar range against various cancer cell lines and was orally active in vivo.[13][14]

- I-kappa B Kinase (IKK β) Inhibitors: High-throughput screening identified imidazo[1,2-b]pyridazine derivatives as IKK β inhibitors. Optimization of substituents at the 3- and 6-positions of the scaffold led to increased cell-free IKK β inhibitory activity and potent inhibition of TNF α production in cellular assays.[15]



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Caption: Inhibition of oncogenic signaling by imidazo[1,2-b]pyridazine derivatives.

Compound Class	Target Kinase(s)	Therapeutic Indication	Key SAR/Insight
Ponatinib	BCR-ABL, VEGFR, PDGFR	Chronic Myeloid Leukemia (CML)	Multi-targeted profile overcomes resistance mutations.[9]
K00135 Series	PIM1/PIM2	Leukemia	High selectivity for PIM1 achieved via an unusual binding mode.[10]
Mps1 Inhibitors	Mps1 (TTK)	Solid Tumors	Scaffold hop from imidazo[1,2-a]pyrazine improved activity and oral bioavailability.[14]
CDK Inhibitors	CDK2, CDK12/13	General Cancers, TNBC	Potent and selective inhibitors with good plasma levels.[11] Covalent inhibitors developed for CDK12/13.[12]
IKK β Inhibitors	IKK β	Inflammation/Cancer	Optimization of C3 and C6 positions enhanced cellular activity.[15]

Anti-inflammatory and Autoimmune Diseases

The Janus kinase (JAK) family plays a key role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.

- Tyrosine Kinase 2 (Tyk2) Inhibitors: Tyk2, a member of the JAK family, is a promising target for autoimmune disorders.[16] A series of 6-anilino imidazopyridazine-based Tyk2 ligands suffered from poor metabolic stability. Replacing the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved this parameter.[16]

[17] Further SAR studies led to the identification of highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. A key discovery was that an N1-pyridyl substituent on the pyridone ring enhanced Caco-2 permeability, an effect attributed to the formation of stabilizing intramolecular hydrogen bonds.[16] The optimized compound proved highly effective in animal models of arthritis.[16]

Neurological Disorders

The ability to design molecules that can cross the blood-brain barrier opens up applications for central nervous system (CNS) disorders.

- Glycogen Synthase Kinase-3 β (GSK-3 β) Inhibitors: GSK-3 β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[18][19] Structure-activity relationship studies on the imidazo[1,2-b]pyridazine scaffold led to potent GSK-3 β inhibitors.[18][19] Crucially, optimized compounds were shown to be brain-penetrant and orally bioavailable, and significantly lowered levels of phosphorylated tau in a triple-transgenic mouse model of Alzheimer's.[18][19]
- Ligands for β -Amyloid (A β) Plaques: Derivatives of this scaffold have been developed as potential imaging agents for detecting A β plaques, another hallmark of Alzheimer's disease. [7] In vitro evaluation showed that compounds with a 2-(4'-Dimethylaminophenyl) group exhibited high binding affinity for synthetic A β aggregates, making them promising candidates for the development of novel Positron Emission Tomography (PET) radiotracers. [7]

Anti-infective Agents

The imidazo[1,2-b]pyridazine core has been explored for its activity against a wide range of pathogens.

- Antiviral: Derivatives have shown broad-spectrum activity against picornaviruses, including human rhinoviruses and poliovirus.[3]
- Antimycobacterial: With the rise of drug-resistant tuberculosis, new structural classes of anti-TB agents are urgently needed. Novel hybrids incorporating imidazo[1,2-b]pyridazine with piperazine and morpholine moieties have been synthesized.[20] Several of these

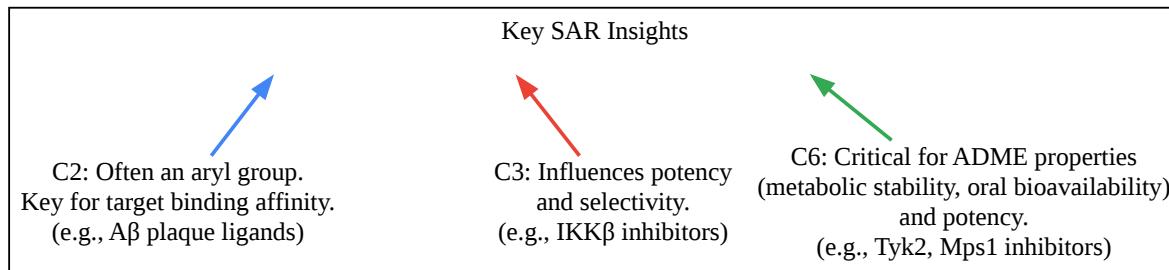
compounds exhibited potent in vitro activity against *Mycobacterium tuberculosis* H37Rv strains.[20]

- Antifungal: A series of 3,6-disubstituted imidazo[1,2-b]pyridazines displayed excellent and broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases showing more potent activity than the commercial fungicide hymexazol.[21]

PART 3: Structure-Activity Relationship (SAR) Summary

Analysis across the various therapeutic targets reveals key insights into how substitutions on the imidazo[1,2-b]pyridazine core influence biological activity and pharmacokinetic properties.

- C2-Position: This position is frequently substituted with an aryl or heteroaryl group. This substituent often projects into a key binding pocket of the target protein. For example, a 2-phenyl group is common in GSK-3 β inhibitors, while a 2-(4'-dimethylaminophenyl) moiety was found to be crucial for high-affinity binding to β -amyloid plaques.[7][19]
- C3-Position: Modification at this site can significantly impact potency and selectivity. For instance, in IKK β inhibitors, optimization of the C3-amide substituent was a key step in improving activity.[15]
- C6-Position: This is perhaps the most critical position for modulation. Substituents here can profoundly affect potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In the Tyk2 program, changing the C6-substituent was the pivotal modification that solved the issue of metabolic instability.[16] Similarly, for Mps1 inhibitors, property-based optimization at the C6-position was essential for achieving oral bioavailability. [13][14]



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Caption: Key positions on the imidazo[1,2-b]pyridazine core for SAR modulation.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in modern drug discovery. Its rigid, planar geometry and multiple points for chemical diversification have made it a highly successful core for developing potent and selective modulators of diverse biological targets, most notably protein kinases. The journey from initial hits to clinically approved drugs like Ponatinib and highly optimized preclinical candidates for autoimmune and neurodegenerative diseases highlights the versatility and potential of this heterocyclic system.

Future research will likely focus on several key areas. The continued exploration of this scaffold against new and challenging biological targets is a certainty. As our understanding of disease biology deepens, the imidazo[1,2-b]pyridazine core will undoubtedly be applied to novel pathways. Furthermore, the development of new synthetic methodologies, particularly in the realm of C-H functionalization, will grant access to previously inaccessible chemical space and allow for even more refined control over molecular properties. The challenge will remain to balance potency and selectivity with optimal pharmacokinetic profiles, a task for which the imidazo[1,2-b]pyridazine scaffold has repeatedly proven its worth.

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